molecular formula C13H12Cl2N2O B12879878 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone CAS No. 91480-92-1

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

Cat. No.: B12879878
CAS No.: 91480-92-1
M. Wt: 283.15 g/mol
InChI Key: QYFTYNDVFQJBRY-UHFFFAOYSA-N
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Description

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone typically involves the chlorination of 4-aminoacetophenone. The process begins by dissolving 4-aminoacetophenone in acetic acid (80%) and adding a chlorine-containing glacial acetic acid solution at a controlled temperature of 5°C. The reaction mixture is then stirred and dissolved, followed by the addition of the chlorine-containing solution. The resulting product is precipitated by adding the mixture to ice water, filtered, and washed to obtain the crude product, which is then recrystallized using ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and controlled environments helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against certain bacterial strains. This suggests its applicability in developing new antibacterial agents .

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for several medicinal applications:

Drug Development

The compound is under investigation as a lead compound in the development of new therapeutic agents targeting cancer and bacterial infections. Its structural features allow for modifications that may enhance efficacy and reduce side effects.

Structure-Activity Relationship Studies

Researchers are utilizing this compound to understand the relationship between its chemical structure and biological activity. This knowledge is vital for optimizing drug candidates for better therapeutic outcomes .

Material Science Applications

In addition to its medicinal uses, the compound's unique chemical structure makes it suitable for applications in material science:

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to explore these possibilities further.

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at specific concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,5-dichloroacetophenone
  • 4-acetyl-2,6-dichloroaniline
  • 3,5-dichloro-4-aminoacetophenone

Uniqueness

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to its unique pyrrole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone, also known by its CAS number 91480-92-1, is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.157 g/mol
Density1.367 g/cm³
Boiling Point465.5 °C at 760 mmHg
Flash Point235.3 °C
LogP4.6629

These properties suggest a relatively stable compound with low solubility in water and potential for bioaccumulation due to its logP value.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that integrate the pyrrole ring with chlorinated phenyl groups. Various methods have been reported, including the use of standard organic synthesis techniques such as cyclization and substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study: Antibacterial Efficacy

  • Test Organisms : Staphylococcus aureus, Bacillus subtilis
  • Method : Disc diffusion method
  • Results : The compound demonstrated comparable antibacterial activity to standard antibiotics at varying concentrations.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored in various studies. It has been noted that the presence of a dichlorophenyl group may enhance the anti-inflammatory activity by modulating inflammatory pathways.

Case Study: Neuroinflammation
In a study focusing on neuroinflammation models, similar compounds were found to reduce nitric oxide production in activated microglia, suggesting a protective effect against neurodegenerative diseases such as Parkinson's .

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The presence of the pyrrole moiety is believed to contribute to its cytotoxicity.

Table: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HT2915.2
Jurkat12.5
J774A.1 Macrophages10.0

These results indicate that this compound has promising antiproliferative activity, particularly against colon cancer cells (HT29) and leukemia cells (Jurkat).

Properties

CAS No.

91480-92-1

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

1-[4-amino-5-(3,4-dichlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C13H12Cl2N2O/c1-6-11(7(2)18)12(16)13(17-6)8-3-4-9(14)10(15)5-8/h3-5,17H,16H2,1-2H3

InChI Key

QYFTYNDVFQJBRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)Cl)Cl)N)C(=O)C

Origin of Product

United States

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